

Application Notes and Protocols: INY-03-041 for AKT Degradation

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | INY-03-041 | |
| Cat. No.: | B1192912 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **INY-03-041**, a potent and selective pan-AKT degrader, for targeted protein degradation studies. The following protocols and data have been synthesized from published research to facilitate the effective use of this compound in laboratory settings.

INY-03-041 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). It is composed of an ATP-competitive AKT inhibitor, Ipatasertib (GDC-0068), linked to a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN), which is derived from lenalidomide.[1][2] This dual-action molecule facilitates the ubiquitination and subsequent proteasomal degradation of AKT, leading to a sustained inhibition of downstream signaling pathways.[3][4]

Quantitative Data Summary

The optimal concentration of **INY-03-041** for achieving maximal AKT degradation is crucial for experimental success. The following table summarizes the effective concentrations and observed effects in various cell lines.

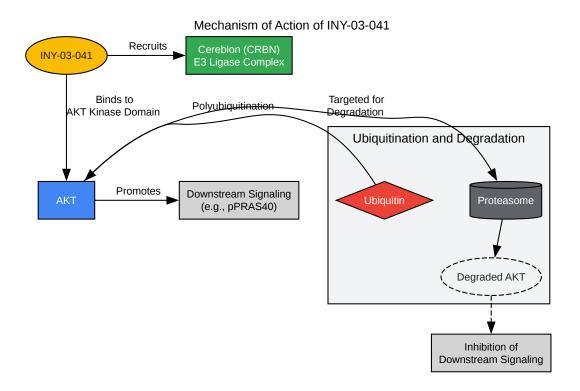


| Parameter | Cell Line | Concentration | Time | Effect |
|--|---------------------|---------------|----------------------------------|---|
| Maximal Degradation | MDA-MB-468 | 100 - 250 nM | 12 hours | Potent degradation of all three AKT isoforms.[1][3][4] [5] |
| Sustained Degradation | MDA-MB-468, T47D | 250 nM | Up to 96 hours (post-washout) | Sustained AKT degradation and inhibition of downstream signaling.[3][4] |
| "Hook Effect" | MDA-MB-468 | ≥ 500 nM | 12 hours | Diminished AKT degradation.[1] |
| Anti-proliferative Effect (GR50) | ZR-75-1 | 16 nM | Not Specified | 14-fold increased potency compared to GDC-0068.[3][4] |
| Inhibition of Downstream Signaling | T47D | 250 nM | 24 hours | No detectable levels of all three AKT isoforms and robust downregulation of pPRAS40.[3] [5] |

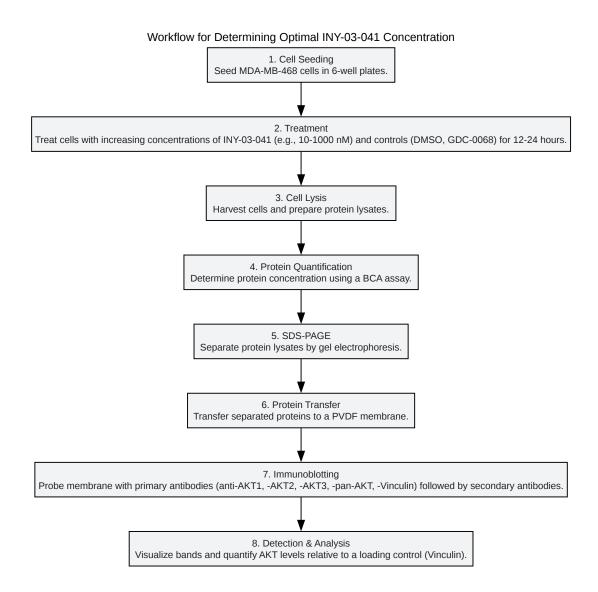
Signaling Pathway and Mechanism of Action

INY-03-041 operates through the ubiquitin-proteasome system to selectively degrade AKT. The diagram below illustrates the mechanism of action.









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